REACTION_CXSMILES
|
NC1C=CC=C(C(N)=O)C=1.[NH:11]1[C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([C:20]([NH2:22])=[O:21])[C:14]=2[C:13](=[O:23])[C:12]1=[O:24].[CH:25]1[C:30]([NH:31][NH2:32])=[CH:29][CH:28]=[C:27]([S:33]([NH2:36])(=[O:35])=[O:34])[CH:26]=1.Cl>>[NH:11]1[C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([C:20]([NH2:22])=[O:21])[C:14]=2[C:13](=[O:23])[C:12]1=[O:24].[O:24]=[C:12]1[C:13](=[N:32][NH:31][C:30]2[CH:29]=[CH:28][C:27]([S:33](=[O:35])(=[O:34])[NH2:36])=[CH:26][CH:25]=2)[C:14]2[C:15]([C:20]([NH2:22])=[O:21])=[CH:16][CH:17]=[CH:18][C:19]=2[NH:11]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC=C1)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C(C=2C(=CC=CC12)C(=O)N)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C(C=2C(=CC=CC12)C(=O)N)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=2C=CC=C(C2C1=NNC1=CC=C(C=C1)S(N)(=O)=O)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |